molecular formula C₄₀H₇₆NO₈P B104557 1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine CAS No. 92345-33-0

1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Cat. No. B104557
CAS RN: 92345-33-0
M. Wt: 730 g/mol
InChI Key: IWXJKHSPEQSQMD-GMGFYYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine, also known as POPC, is a type of phospholipid that is commonly found in cell membranes. It is a complex molecule that consists of a glycerol backbone, two fatty acid chains, a phosphate group, and a choline head group. POPC is a crucial component of cell membranes, and it plays an essential role in various biological processes.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches : The compound has been synthesized using a combination of lipoxygenase-catalyzed peroxidation, lipase-catalyzed stearoylation, and dicyclohexyl carbodiimide-mediated esterification. This method ensures purity and specific regio- and stereochemical properties (Baba et al., 1990).

  • Analytical Techniques : Investigations have been conducted on the phase transition of lipid mixtures containing this compound using differential scanning calorimetry (DSC) and ultraviolet (UV) measurements, highlighting its physical and chemical properties (Hasegawa et al., 1991).

  • Synthesis of Analogues : Research has included the synthesis of novel phospholipids structurally related to this compound, providing insights into the properties of unsymmetrical phospholipids with different fatty acids at the sn-1 and sn-2 positions (Carballeira et al., 1999).

Interaction Studies and Sensor Applications

  • Molecule-Membrane Interactions : The compound's interactions with small molecules like tetracaine have been studied using pH modulation. This research offers insights into potential drug-lipid interactions and applications in drug development (Huang et al., 2013).

  • Critical Micellar Concentration : Studies have determined the critical micellar concentration of this compound and its analogs, contributing to our understanding of its behavior in biological systems and its potential application in drug delivery systems (Kramp et al., 1984).

Polymerization and Vesicle Formation

  • Polymerization Studies : Research has focused on the polymerization of this compound and related phospholipids to create stable polymerized liposomes, which could be used in drug delivery and artificial cell membranes (Hosoi et al., 1995).

  • Vesicle Stability and Formation : Investigations into the stability and reconstitution of polyphospholipid vesicles comprising this compound have revealed insights into the size memory of vesicles, important for targeted drug delivery and biomimetic systems (Takeoka et al., 1995).

Biological Activities and Effects

  • Biological Function Studies : Experiments have demonstrated the effects of analogs of this compound in stimulating amylase release in exocrine glands, indicating its potential role in mimicking biological messenger molecules (Söling et al., 1984).

  • Membrane Studies : Magic-angle spinning NMR studies have provided insights into the molecular organization of multibilayers formed by this compound, contributing to the understanding of membrane biophysics (Halladay et al., 1990).

properties

CAS RN

92345-33-0

Product Name

1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Molecular Formula

C₄₀H₇₆NO₈P

Molecular Weight

730 g/mol

IUPAC Name

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h14,16,19-20,38H,6-13,15,17-18,21-37H2,1-5H3/b16-14-,20-19-/t38-/m1/s1

InChI Key

IWXJKHSPEQSQMD-GMGFYYQASA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

synonyms

(7R,17Z,20Z)-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20-dien-1-aminium Inner Salt 4-Oxide;  [R-(Z,Z)]-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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